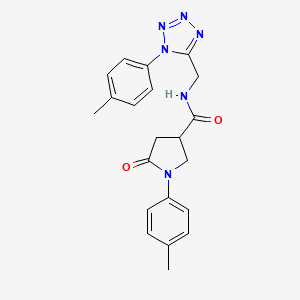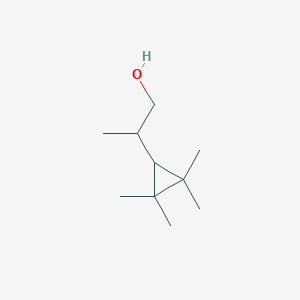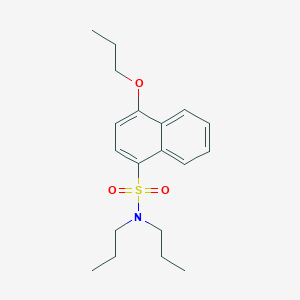
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide, also known as PDPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PDPN is a sulfonamide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is not fully understood. However, studies have shown that it can interact with proteins and induce conformational changes that can affect their function. 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide can induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the activity of certain kinases involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. However, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is not very soluble in water, which can limit its use in certain experiments. Additionally, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide is relatively expensive, which can be a limitation for researchers with limited budgets.
Orientations Futures
There are several potential future directions for the study of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide. One area of interest is the development of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide-based fluorescent probes for imaging biological systems. Another potential direction is the development of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide-based therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide involves a multi-step process that starts with the reaction of naphthalene with propionic anhydride to form 4-propoxy-naphthalene. This intermediate is then reacted with propylamine to form 4-propoxy-N-propylnaphthalene. Finally, the sulfonamide group is introduced by reacting the intermediate with sulfuric acid to form 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide.
Applications De Recherche Scientifique
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been extensively studied for its potential applications in various scientific fields. In biochemistry, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been used as a fluorescent probe to study protein-ligand interactions. It has also been used as a molecular rotor to study the rotational dynamics of macromolecules.
In medicine, 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide has been investigated for its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-4-13-20(14-5-2)24(21,22)19-12-11-18(23-15-6-3)16-9-7-8-10-17(16)19/h7-12H,4-6,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBCAILMANRRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N,N-dipropylnaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

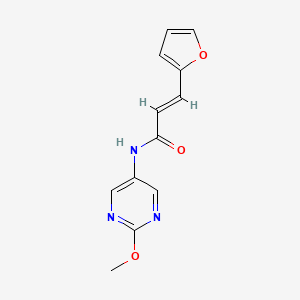
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)
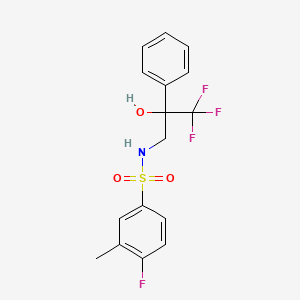
![N-benzyl-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2671826.png)
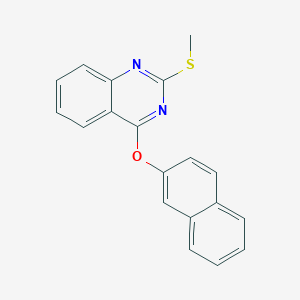
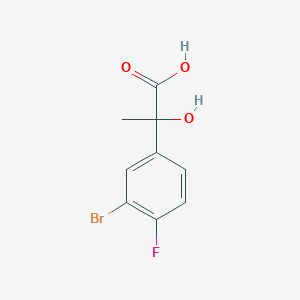
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)

![4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride](/img/structure/B2671835.png)
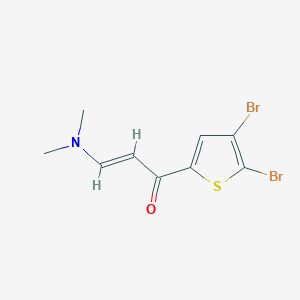
![4-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2671840.png)
